Verbaspinoside

Description

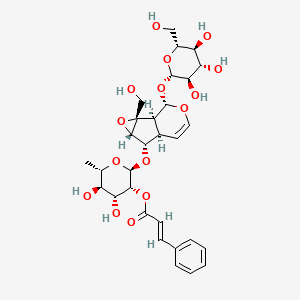

Verbaspinoside is an iridoid glycoside first isolated from Verbascum spinosum . Its structure was elucidated through extensive spectroscopic analysis, including 1D/2D NMR and mass spectrometry, revealing it to be 6-O-[(2''-O-trans-cinnamoyl)-α-L-rhamnopyranosyl]-catalpol . The molecule consists of a catalpol core (a bicyclic monoterpene) linked to an α-L-rhamnopyranosyl sugar moiety, which is further esterified at the 2''-position with a trans-cinnamoyl group (Figure 1). This acyl substitution distinguishes it from simpler iridoids like aucubin or catalpol, which lack such modifications .

This compound has been identified in multiple Verbascum species, including V. salviifolium and V. cilicicum, suggesting its taxonomic significance within the genus .

Properties

Molecular Formula |

C30H38O15 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C30H38O15/c1-13-19(34)22(37)25(42-17(33)8-7-14-5-3-2-4-6-14)29(40-13)43-24-15-9-10-39-27(18(15)30(12-32)26(24)45-30)44-28-23(38)21(36)20(35)16(11-31)41-28/h2-10,13,15-16,18-29,31-32,34-38H,11-12H2,1H3/b8-7+/t13-,15+,16+,18+,19-,20+,21-,22+,23+,24-,25+,26-,27-,28-,29-,30+/m0/s1 |

InChI Key |

RLGYLKXDNQBDCU-HUSRUCGJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC=CC=C6)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=CC=C6)O)O |

Synonyms |

6-O-((2''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)-catalpol verbaspinoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Iridoids

Key Structural and Functional Insights

Sugar and Acyl Group Influence: Sugar Type: Unlike 6-O-β-D-glucopyranosyl aucubin (3), which has a glucose unit, this compound and its closer analogues (e.g., compounds 4–7) feature α-L-rhamnose, which may enhance lipophilicity and membrane permeability . Acyl Position: The bioactivity of iridoids is highly dependent on acyl group position. For example, saccatoside (5) has a p-coumaroyl group at 2'', while this compound’s cinnamoyl group at the same position may confer distinct electronic properties . Substitutions at 3'' or 4'' (e.g., buddlejoside A8) introduce steric and electronic variations that could alter receptor binding .

Species-Specific Biosynthesis :

- Verbascum species preferentially esterify catalpol derivatives with cinnamoyl or coumaroyl groups, whereas Scrophularia species (e.g., S. ilwensis) produce iridoids like karsoside with different acylations (e.g., feruloyl) . This suggests genus-specific enzymatic machinery for acyl transfer .

Comparative Stability and Bioactivity: Acylated iridoids generally exhibit greater stability than non-acylated ones due to reduced glycosidic bond hydrolysis . Methoxy or dimethoxy substitutions (e.g., in buddlejoside A8) may enhance bioavailability by modulating solubility, whereas acetyl groups (e.g., in pulverulentoside I) could influence metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.